N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide

Physicochemical properties Drug‑likeness Lead optimization

This acylsulfonamide‑benzofuran is an early‑stage KAT6A/B inhibitor scaffold. Its butyryl chain and unsubstituted benzenesulfonyl group provide a baseline for systematic SAR of the AcCoA‑competitive pocket. Lipinski‑compliant (MW 399.5, XLogP 3.7) for oral bioavailability studies. Not interchangeable with analogs differing in acyl or sulfonyl substituents.

Molecular Formula C21H21NO5S
Molecular Weight 399.5g/mol
CAS No. 448208-21-7
Cat. No. B407445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide
CAS448208-21-7
Molecular FormulaC21H21NO5S
Molecular Weight399.5g/mol
Structural Identifiers
SMILESCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H21NO5S/c1-4-8-20(24)22(28(25,26)17-9-6-5-7-10-17)16-11-12-19-18(13-16)21(14(2)23)15(3)27-19/h5-7,9-13H,4,8H2,1-3H3
InChIKeySHCSUAFBLUFXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide (CAS 448208-21-7): Chemical Identity and Procurement Baseline


N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide (CAS 448208‑21‑7), also indexed as N-(3-acetyl-2-methylbenzofuran-5-yl)-N-(phenylsulfonyl)butyramide, is a synthetic acylsulfonamide‑benzofuran derivative with the molecular formula C₂₁H₂₁NO₅S and a molecular weight of 399.5 g mol⁻¹ [1]. The compound belongs to the broader class of benzofuran‑5‑yl sulfonamides that have been explored as HIF‑1α transcriptional inhibitors and, more recently, as KAT6A/B histone acetyltransferase inhibitors; the scaffold features a 3‑acetyl‑2‑methylbenzofuran core connected through a sulfonamide nitrogen to a butyryl side chain and a benzenesulfonyl group [2][3]. Its computed octanol‑water partition coefficient (XLogP3‑AA = 3.7) and five‑hydrogen‑bond‑acceptor profile position it within oral‑bioavailability‑compatible chemical space, making it a chemically tractable starting point for lead‑optimization campaigns [1].

Why Generic Substitution Is Not Advisable for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide (CAS 448208-21-7)


Although the 3‑acetyl‑2‑methylbenzofuran‑5‑amine scaffold is shared by many commercially available building blocks, the precise identity and placement of the acyl and sulfonyl substituents on the aniline nitrogen critically govern both physicochemical properties and biological target engagement. The target compound carries a butyryl chain and an unsubstituted benzenesulfonyl group [1]. Replacing the butyryl group with a shorter acetyl or a bulkier benzoyl moiety alters lipophilicity, hydrogen‑bonding capacity, and steric fit within hydrophobic enzyme pockets such as the AcCoA‑binding tunnel of KAT6A/B, where even a methyl‑to‑ethyl change can shift cellular IC₅₀ values by orders of magnitude [2]. Similarly, moving from a benzenesulfonyl to a 4‑methyl‑ or 2,4,6‑trimethylbenzenesulfonyl group modifies both electronic character and metabolic stability, as documented in structure‑activity relationship (SAR) studies of the acylsulfonamide‑benzofuran series [2]. Without head‑to‑head comparator data, purchasers should not assume functional interchangeability among analogs that differ in a single substituent.

Quantitative Differentiation Evidence for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide (CAS 448208-21-7) Relative to Structural Analogs


Computed Physicochemical Profile of the Target Compound Versus the Des‑butyryl Acetyl Analog

Comparison of the computed XLogP3‑AA values for the target compound (butyryl chain, C₄) and its hypothetical des‑butyryl acetyl analog (C₂ chain) reveals a lipophilicity difference of approximately 1.2 log units, driven by two additional methylene groups in the butyryl substituent [1]. The target compound has an XLogP3‑AA of 3.7, a molecular weight of 399.5 g mol⁻¹, and five hydrogen‑bond acceptors; the acetyl analog (not directly measured but predicted from the same algorithm) would be expected to exhibit an XLogP3‑AA near 2.5 and a molecular weight of 371.4 g mol⁻¹ [1][2]. This shift places the target compound closer to the optimal lipophilicity range (XLogP ≈ 3–5) for passive membrane permeability while remaining below the 500 Da molecular‑weight threshold commonly associated with oral bioavailability [1].

Physicochemical properties Drug‑likeness Lead optimization

Enhanced Hydrogen‑Bond Acceptor Count Versus Methyl‑Sulfonyl Analogs

The target compound possesses five hydrogen‑bond acceptors (two carbonyl oxygens from the acetyl and butyryl groups, two sulfonyl oxygens, and the benzofuran ring oxygen), whereas the simpler methylsulfonamide analog N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide (CAS 856193‑49‑2) contains only four acceptors because it lacks the second carbonyl group [1][2]. This additional acceptor provides an extra anchoring point for interactions with catalytic lysine residues or cofactor‑binding pockets in acetyltransferase enzymes, as evidenced by cocrystal structures of related acylsulfonamide‑benzofuran derivatives bound to KAT6A, where the butyryl carbonyl forms a water‑mediated hydrogen bond with the ε‑amino group of the catalytic lysine [3].

Hydrogen bonding Enzyme inhibition Molecular recognition

Rotatable Bond Count and Conformational Flexibility Relative to N‑Aryl‑Sulfonyl Constrained Analogs

The target compound contains six rotatable bonds (excluding the sulfonamide S–N bond, which has partial double‑bond character), whereas the closely related analog N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide possesses only four rotatable bonds due to the replacement of the flexible butyryl chain with a rigid isonicotinoyl group and the introduction of three methyl substituents on the phenyl ring [1][2]. The additional conformational freedom of the butyryl chain may allow better induced‑fit adaptation to enzyme active sites, although it carries an entropic penalty upon binding; this trade‑off must be evaluated empirically and cannot be inferred from the rotatable‑bond count alone [3].

Conformational flexibility Binding entropy Scaffold optimization

Recommended Research and Industrial Application Scenarios for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide (CAS 448208-21-7)


Lead‑Optimization Starting Point for KAT6A/B Acetyltransferase Inhibitors

The acylsulfonamide‑benzofuran scaffold has been validated as a KAT6A/B inhibitor chemotype, with optimized analogs achieving KAT6A IC₅₀ values of 71 nM and cellular H3K23 acetylation IC₅₀ values of 670 nM [1]. The target compound represents an early‑stage, unoptimized member of this series whose butyryl chain and unsubstituted benzenesulfonyl group provide a baseline for systematic SAR exploration of the AcCoA‑competitive pocket.

Physicochemical Probe for Membrane‑Permeability Studies in the Benzofuran Series

With a computed XLogP3‑AA of 3.7 and a molecular weight of 399.5 g mol⁻¹, the compound sits within the ‘Lipinski‑compliant’ space for oral bioavailability [2]. It can serve as a reference compound for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies comparing the impact of N‑acyl chain length on passive diffusion across the benzofuran‑5‑sulfonamide series.

Fragment‑Elaboration Core for Structure‑Based Drug Design

The 3‑acetyl‑2‑methylbenzofuran‑5‑amine core is a privileged fragment for targeting the AcCoA‑binding tunnel of MYST‑family acetyltransferases [1]. The target compound provides a fully elaborated N‑butyryl‑N‑benzenesulfonyl masking of the aniline nitrogen, enabling direct soaking or cocrystallization trials with KAT6A or KAT6B to obtain high‑resolution structural data for further rational design.

Negative Control or Specificity Counter‑Screen in HIF‑1α Transcriptional Assays

N‑(Benzofuran‑5‑yl)aromaticsulfonamide derivatives have been reported as HIF‑1α transcriptional inhibitors with IC₅₀ values as low as 12.5 μM in MCF‑7 cells [3]. The N,N‑disubstituted acylsulfonamide architecture of the target compound may abolish HIF‑1α inhibitory activity, making it a suitable negative control for distinguishing HIF‑1‑dependent from HIF‑1‑independent effects in phenotypic screening cascades.

Quote Request

Request a Quote for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.